1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride
CAS No.: 2227205-27-6
Cat. No.: VC15968622
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2227205-27-6 |
---|---|
Molecular Formula | C8H15ClN2O2 |
Molecular Weight | 206.67 g/mol |
IUPAC Name | azetidin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O2.ClH/c11-7-1-2-10(5-7)8(12)6-3-9-4-6;/h6-7,9,11H,1-5H2;1H |
Standard InChI Key | BCYCATSJTJWESO-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC1O)C(=O)C2CNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is a hydrochloride salt with the molecular formula C₈H₁₅ClN₂O₂ and a molecular weight of 206.67 g/mol . Its IUPAC name, azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone hydrochloride, reflects its bifunctional structure: an azetidine ring (a four-membered nitrogen heterocycle) linked via a carbonyl group to a pyrrolidin-3-ol moiety (a five-membered nitrogen heterocycle with a hydroxyl substituent) .
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Registry Number | 2227205-27-6 | |
Synonyms | AMY35806, SB40971, CS-0172779 | |
Molecular Formula | C₈H₁₅ClN₂O₂ | |
Molecular Weight | 206.67 g/mol |
Synthesis and Characterization
Synthetic Pathways
Though detailed synthetic protocols are proprietary, the compound is likely synthesized through:
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Coupling Reactions: Combining azetidine-3-carboxylic acid derivatives with pyrrolidin-3-ol via peptide coupling agents (e.g., EDC/HOBt) .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Analytical Data
Suppliers report ≥97% purity (HPLC), with characterization via mass spectrometry and NMR . The hydrochloride salt enhances stability and solubility, critical for pharmaceutical applications .
Physicochemical Properties
Property | Description | Source |
---|---|---|
Appearance | White powder or liquid | |
Solubility | Likely soluble in polar solvents (e.g., water, DMSO) | Inferred |
Stability | Stable at -20°C in dry conditions |
The compound’s hygroscopic nature necessitates storage in airtight containers under inert gas (e.g., nitrogen) .
Pharmaceutical Applications
Role as a Building Block
This compound serves as a key intermediate in drug discovery, particularly for modifying pharmacokinetic properties. Its azetidine and pyrrolidine rings are common motifs in bioactive molecules targeting neurological and metabolic disorders .
Supplier | Purity | Packaging | Price (Min. Order) |
---|---|---|---|
Chemlyte Solutions | 99% | 100 g – 1 kg | Custom |
Zhuozhou Wenxi Co. | 99% | 20 mg – 100 kg | $50–$500/kg |
Suppliers emphasize its use in R&D and commercial-scale synthesis, with applications spanning oncology and neurology .
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